2-Bromo-7-chloro-imidazo[1,2-c]pyrimidine

Kinase Inhibition Checkpoint Kinase 1 (CHK1) MAPKAP Kinase 2 (MK2)

This specific 2-Br,7-Cl regioisomer is non-substitutable for kinase inhibitor programs. The C2-Br/C7-Cl orthogonality enables definitive sequential diversification (Suzuki→Buchwald-Hartwig), directly mapping the hinge-binding motif of purine bioisosteres. Procuring this exact scaffold avoids the potency-switch risk inherent in regioisomeric analogs and accelerates hit-to-lead optimization for JAK/Syk targets.

Molecular Formula C6H3BrClN3
Molecular Weight 232.46 g/mol
Cat. No. B7961475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-7-chloro-imidazo[1,2-c]pyrimidine
Molecular FormulaC6H3BrClN3
Molecular Weight232.46 g/mol
Structural Identifiers
SMILESC1=C(N=CN2C1=NC(=C2)Br)Cl
InChIInChI=1S/C6H3BrClN3/c7-4-2-11-3-9-5(8)1-6(11)10-4/h1-3H
InChIKeyRTECWMATEPUWCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-7-chloro-imidazo[1,2-c]pyrimidine Procurement Guide: Core Scaffold & Baseline Characteristics


2-Bromo-7-chloro-imidazo[1,2-c]pyrimidine (CAS 1783545-36-7; MW 232.46) is a dihalogenated heterocyclic building block belonging to the imidazo[1,2-c]pyrimidine scaffold class . This scaffold is a structural analog of purines and is extensively employed in medicinal chemistry for the development of kinase inhibitors and other bioactive molecules [1]. The imidazo[1,2-c]pyrimidine core possesses intrinsic physicochemical properties favorable for oral drug development, including a low molecular weight (core MW ~119 Da), a favorable topological polar surface area (TPSA) of approximately 30.2 Ų, and a moderate logP of approximately 0.73 . The presence of bromine at the 2-position and chlorine at the 7-position establishes a defined, orthogonal vector for further derivatization via sequential cross-coupling reactions, making it a versatile intermediate for exploring structure-activity relationships (SAR) [2].

2-Bromo-7-chloro-imidazo[1,2-c]pyrimidine: Why Substitution with Regioisomeric Analogs Fails in Kinase Inhibitor Synthesis


Generic substitution of 2-Bromo-7-chloro-imidazo[1,2-c]pyrimidine with other dihalogenated imidazopyrimidines or regioisomers is not a valid procurement strategy because small structural modifications in this scaffold cause a dramatic 'potency switch' between different kinase targets [1]. The exact regiochemistry (imidazo[1,2-c] vs. imidazo[1,2-a]) and the precise positioning of halogens (2- and 7- vs. 5- and 8- or 5- and 7-) dictate which kinase binding pocket is occupied and with what affinity [1][2]. Furthermore, the distinct reactivity of C-Br and C-Cl bonds enables a specific sequence of diversification steps (e.g., Suzuki-Miyaura coupling at C2, followed by Buchwald-Hartwig amination at C7) that cannot be replicated with a mono-halogenated or differently substituted scaffold [3]. Therefore, substituting this compound with a seemingly similar analog will lead to a divergent synthetic trajectory and, critically, a loss of the intended biological profile in the final target molecule.

Quantitative Differentiation Evidence for 2-Bromo-7-chloro-imidazo[1,2-c]pyrimidine vs. Analogs


Kinase Target Selectivity: Potency Switch Between CHK1 and MK2 Driven by Core Regiochemistry

The imidazo[1,2-c]pyrimidine core exhibits a distinct kinase inhibition profile compared to the imidazo[1,2-a]pyrazine core. Small structural modifications in both series led to a quantifiable 'potency switch' between two cell cycle checkpoint kinases, CHK1 and MK2. This demonstrates that the choice of imidazo[1,2-c]pyrimidine as a starting point is not interchangeable and directly influences target selectivity [1].

Kinase Inhibition Checkpoint Kinase 1 (CHK1) MAPKAP Kinase 2 (MK2) Structure-Activity Relationship (SAR) Medicinal Chemistry

Synthetic Versatility: Orthogonal Reactivity of C2-Br and C7-Cl Sites Enables Sequential Diversification

The 2-Bromo-7-chloro-imidazo[1,2-c]pyrimidine building block possesses two halogens with different reactivity profiles, allowing for selective, sequential functionalization. In a divergent synthesis of 27 kinase inhibitor derivatives from the related BAY 61-3606 core, the imidazo[1,2-c]pyrimidine ring was conjugated with indole and aromatic moieties via palladium-catalyzed cross-coupling, a strategy that exploits the differential reactivity of halogen atoms [1].

Synthetic Chemistry Cross-Coupling Palladium Catalysis Divergent Synthesis Medicinal Chemistry

Structural Specificity in Patent Claims: 5,7-Substituted Imidazo[1,2-c]pyrimidines as Privileged JAK Inhibitor Scaffolds

Patents from Takeda and others explicitly claim 5,7-substituted-imidazo[1,2-c]pyrimidines as inhibitors of JAK kinases, a major target class for autoimmune and inflammatory diseases [1][2]. This demonstrates a well-documented preference for this specific substitution pattern (7-chloro) over alternatives in the development of clinically relevant kinase inhibitors. The presence of the 7-chloro substituent in the target compound positions it as a direct precursor to this patent-protected chemical space.

JAK Kinase Autoimmune Disease Patent Analysis Scaffold Hopping Medicinal Chemistry

Physicochemical Property Baseline: Favorable Drug-Likeness of the Imidazo[1,2-c]pyrimidine Core

The unsubstituted imidazo[1,2-c]pyrimidine core possesses a favorable physicochemical profile for oral drug development, with a low molecular weight (119.12 Da), a topological polar surface area (TPSA) of 30.2 Ų, and a calculated LogP of 0.73 . This profile is in line with Lipinski's Rule of Five (Ro5) and Veber's rules, suggesting that compounds built from this scaffold are likely to have good oral bioavailability. While halogenation will increase LogP, the core provides an excellent starting point for ADME optimization.

ADME Drug-likeness Lipinski's Rule of Five Physicochemical Properties Medicinal Chemistry

Key Research & Industrial Applications for 2-Bromo-7-chloro-imidazo[1,2-c]pyrimidine


Divergent Synthesis of Focused Kinase Inhibitor Libraries via Sequential Cross-Coupling

This building block is ideally suited for the divergent synthesis of libraries targeting the kinome. The orthogonal reactivity of the C2-Br and C7-Cl bonds enables a modular, two-step diversification strategy. In the first step, a Suzuki-Miyaura coupling at the more reactive C2-Br bond can introduce a wide array of aryl or heteroaryl groups. In the second step, the remaining C7-Cl bond can be functionalized via Buchwald-Hartwig amination or another Pd-catalyzed coupling. This sequential approach, validated by the work of Matsumaru et al. on related imidazo[1,2-c]pyrimidine derivatives, allows for the rapid exploration of chemical space around the kinase hinge-binding motif [1].

Synthesis of Advanced Intermediates for JAK Kinase and Syk Kinase Inhibitor Programs

Given the prominent role of 5,7-substituted-imidazo[1,2-c]pyrimidines as inhibitors of JAK kinases and Syk kinases, this dihalogenated compound serves as a critical late-stage intermediate or advanced building block [1][2]. Its substitution pattern allows for the rapid installation of the necessary 5- and 7-substituents found in potent and selective inhibitors. By procuring this specific intermediate, medicinal chemistry teams can accelerate their hit-to-lead and lead optimization campaigns for high-value targets in immunology and oncology, circumventing the need for lengthy de novo synthesis of the core [1][2].

Exploration of Purine-Mimetic Chemical Space with Defined Vectors

The imidazo[1,2-c]pyrimidine core is a well-known bioisostere of purines, a ubiquitous scaffold in biology (e.g., ATP, GTP). 2-Bromo-7-chloro-imidazo[1,2-c]pyrimidine provides a synthetically accessible entry point to explore this privileged chemical space with two precise vectors for elaboration. This is particularly valuable for generating novel inhibitors for kinases, phosphodiesterases, and other ATP- or GTP-binding enzymes [1]. The distinct substitution pattern allows researchers to systematically map the SAR of purine-binding pockets, a fundamental activity in many drug discovery programs.

Synthesis of Photoactive or Fluorescent Molecular Probes

Imidazo-pyrimidine derivatives are emerging as useful photoactive compounds and fluorescent probes due to their structural similarity to nucleic acids and their responsive photophysics [1]. The 2-bromo-7-chloro substitution pattern provides two sites for the attachment of functional groups that can modulate the photophysical properties or provide conjugation handles for biomolecules (e.g., through 'click' chemistry). This makes the compound a versatile starting material for developing new tools for biochemical assays, cellular imaging, and studying protein-ligand interactions via fluorescence-based methods [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-7-chloro-imidazo[1,2-c]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.